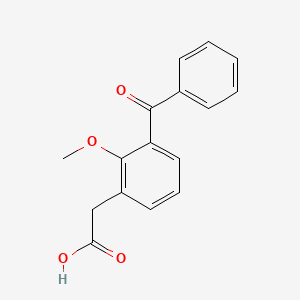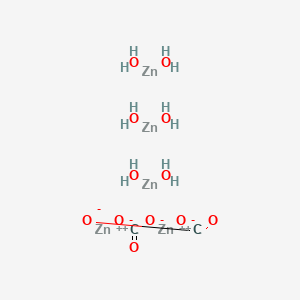
Zinc hydroxide carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Zinc hydroxide carbonate can be synthesized through several methods:
Precipitation Method: This involves the reaction of zinc salts (such as zinc nitrate or zinc sulfate) with ammonium carbonate under controlled conditions.
Hydrothermal Method: This method involves the hydrothermal treatment of zinc salts and ammonium carbonate in an aqueous solution.
Microemulsion Method: In this technique, this compound nanoparticles are synthesized using a reverse microemulsion system.
化学反应分析
Zinc hydroxide carbonate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form zinc oxide and carbon dioxide.
Reaction with Acids: this compound reacts with acids to form zinc salts, water, and carbon dioxide.
Reaction with Alkalis: This compound can react with strong alkalis, such as sodium hydroxide, to form soluble zincate ions.
科学研究应用
Zinc hydroxide carbonate has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in gas sensors, photocatalysts, and dye-sensitized solar cells
Environmental Science: This compound is used in the removal of heavy metals from wastewater due to its high adsorption capacity.
Energy Storage: This compound is used in the development of high-performance electrode materials for supercapacitors.
作用机制
The mechanism of action of zinc hydroxide carbonate primarily involves its decomposition to zinc oxide, which exhibits various functional properties. For instance, zinc oxide nanoparticles derived from this compound have a high surface area and porosity, making them effective in applications such as gas sensing and catalysis . The decomposition process involves the release of carbon dioxide and water, leading to the formation of zinc oxide with a retained morphology .
相似化合物的比较
Zinc hydroxide carbonate can be compared with other zinc compounds, such as zinc oxide and zinc hydroxide:
Zinc Oxide: Zinc oxide is a widely used compound with applications in rubber, ceramics, and paints. This compound can be thermally decomposed to produce zinc oxide, which retains the morphology of the precursor.
Zinc Hydroxide: Zinc hydroxide is an amphoteric compound that can dissolve in both acids and alkalis.
属性
分子式 |
C2H12O12Zn5 |
|---|---|
分子量 |
555.0 g/mol |
IUPAC 名称 |
dizinc;zinc;dicarbonate;hexahydrate |
InChI |
InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;;;;2*+2/p-4 |
InChI 键 |
YVEWQBBNXXNHKX-UHFFFAOYSA-J |
规范 SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.[Zn].[Zn].[Zn].[Zn+2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


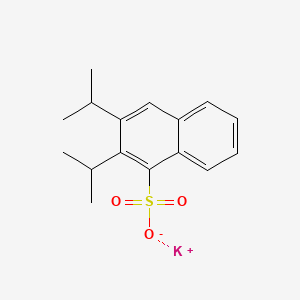
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
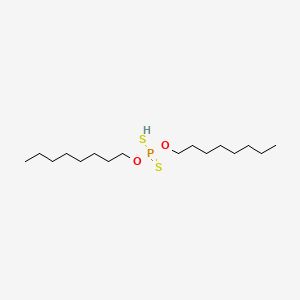
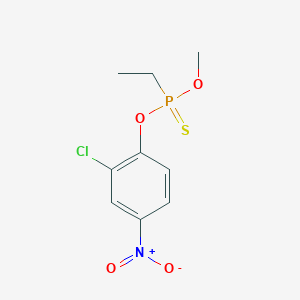
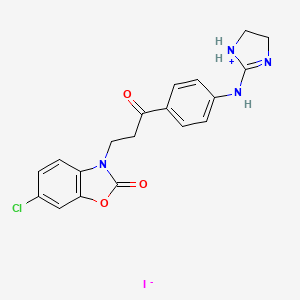
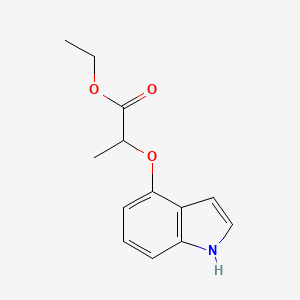
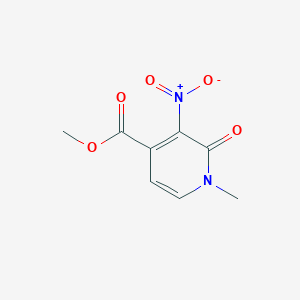
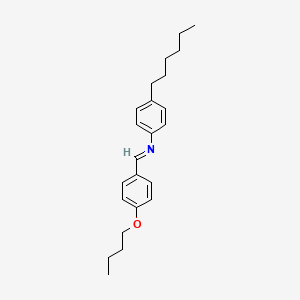
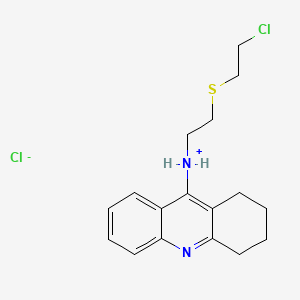
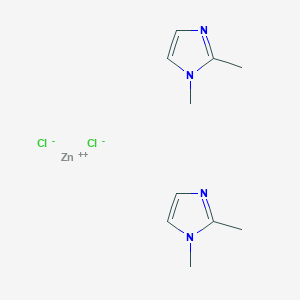
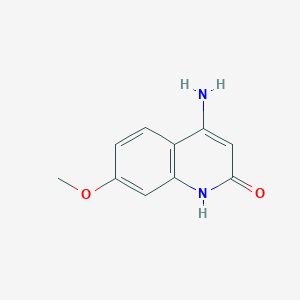
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
